MDTF free acid
Description
Evolution of Bioconjugation Chemistry in Chemical Biology Research
Bioconjugation is a chemical strategy that involves forming a stable, covalent link between two molecules, where at least one of the molecules is a biomolecule. This process is fundamental in medical and diagnostic fields, enabling the creation of novel molecular entities with diverse functionalities, such as tracking cellular activities, imaging specific biomarkers, and delivering drugs to targeted cells.
The practice of chemically modifying proteins dates back to the mid-nineteenth century, initially based on empirical findings without a clear understanding of the molecular mechanisms involved. A significant advancement occurred in the 1960s with the development of methods to couple antibodies to enzymes, which led to the creation of the enzyme-linked immunosorbent assay (ELISA). The 1970s saw landmark research demonstrating that attaching polyethylene (B3416737) glycol (PEG) to a protein could significantly reduce its immunogenicity, opening the door for protein-polymer conjugates.
Over the decades, bioconjugation chemistry has evolved from relatively non-specific reactions targeting abundant functional groups on biomolecules to highly specific and controlled strategies. Early methods often resulted in heterogeneous mixtures of products, which could compromise the biological function of the modified molecule. Modern advancements, including the development of bioorthogonal chemistry—chemical reactions that can occur inside of living systems without interfering with native biochemical processes—have enabled the precise, site-specific modification of proteins, DNA, RNA, and carbohydrates. This level of control is crucial for constructing complex and well-defined bioconjugates for sophisticated applications in research and medicine.
Role of Chemical Linkers in Complex Molecular Architectures
In the context of targeted therapies such as ADCs, the linker connects a targeting moiety, typically a monoclonal antibody (mAb) that recognizes a specific antigen on diseased cells, to a potent cytotoxic payload. plos.org The design of the linker is crucial; it must be stable enough to remain intact while the ADC circulates in the bloodstream to prevent the premature release of the toxic payload, which could harm healthy tissues. proteogenix.science Simultaneously, it must allow for the efficient release of the payload once the ADC reaches its target site. chemexpress.com The physicochemical properties of the linker, such as its length, flexibility, and hydrophilicity, must be carefully optimized to ensure the proper function of the final conjugate. nih.gov For instance, incorporating hydrophilic linkers can help to mitigate the hydrophobicity of many cytotoxic drugs, which can otherwise lead to aggregation and rapid clearance from circulation. researchgate.netproteogenix.science
Significance of Non-Cleavable Linkers in Targeted Chemical Delivery Systems Research
Non-cleavable linkers represent a critical paradigm in the design of targeted therapies, particularly antibody-drug conjugates. Their primary advantage is their high stability in plasma. rsc.org Because they lack a chemically labile bond, they are less susceptible to premature drug release in the systemic circulation, which can reduce off-target toxicity and potentially widen the therapeutic window. proteogenix.sciencecreativebiolabs.net The drug release mechanism, which is dependent on the internalization and lysosomal degradation of the entire ADC, ensures that the payload is liberated primarily inside the target cell. researchgate.netnih.gov
While classic non-cleavable linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) have been used successfully, they possess certain limitations, including the hydrophobic character of the linker and suboptimal stability in circulation. researchgate.net To address these issues, advanced non-cleavable linkers have been developed. A notable example is MDTF (free acid) , which is derived from the MDTF reagent (sodium 4-((maleimidomethyl)-1,3-dioxane-5-carbonyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate). researchgate.net
MDTF was designed as a hydrophilic and more serum-stable alternative to SMCC. researchgate.net Its enhanced hydrophilicity is achieved by replacing the cyclohexyl ring found in SMCC with a 1,3-dioxane (B1201747) ring. researchgate.netmedchemexpress.com This structural modification leads to a significant decrease in the calculated LogP value, an indicator of lipophilicity, making the resulting conjugate more soluble and potentially improving its pharmacokinetic profile. medchemexpress.com Furthermore, conjugates formed using the MDTF linker exhibit superior stability in human plasma compared to their SMCC-based counterparts. researchgate.net This increased stability is attributed to an accelerated opening of the succinimide (B58015) ring within the linker structure, which stabilizes the thioether bond connecting the linker to the antibody. researchgate.net The development of linkers like MDTF highlights the ongoing innovation aimed at optimizing the stability and efficacy of non-cleavable systems in targeted drug delivery.
Table 2: Comparison of SMCC and MDTF Linker Properties
| Property | SMCC (N-Succinimidyl-4-(maleimidomethyl) cyclohexanecarboxylate) | MDTF (derived) |
|---|---|---|
| Core Structure | Cyclohexyl ring | 1,3-Dioxane ring |
| Hydrophilicity | Lower (more hydrophobic) | Higher (more hydrophilic) researchgate.netmedchemexpress.com |
| Plasma Stability | Limited stability, susceptible to retro-Michael reaction medchemexpress.com | Superior stability due to accelerated succinimide ring hydrolysis researchgate.net |
| Application | Commonly used non-cleavable linker in ADCs drugdiscoverytrends.com | Advanced non-cleavable linker for serum-stable conjugates researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C16H11F4NO9S |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid |
InChI |
InChI=1S/C16H11F4NO9S/c17-10-12(19)15(31(25,26)27)13(20)11(18)14(10)30-16(24)6-4-28-9(29-5-6)3-21-7(22)1-2-8(21)23/h1-2,6,9H,3-5H2,(H,25,26,27) |
InChI Key |
RZUJIAQPELABGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)CN2C(=O)C=CC2=O)C(=O)OC3=C(C(=C(C(=C3F)F)S(=O)(=O)O)F)F |
Origin of Product |
United States |
Mdtf Free Acid : a Core Non Cleavable Linker in Antibody Drug Conjugate Research
Structural Overview and Chemical Identity of MDTF (Free Acid)
MDTF (free acid) is a non-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). dcchemicals.commedchemexpress.com Its chemical structure and properties are specifically designed to offer stability and hydrophilicity to the resulting ADC.
Below is a table summarizing the key chemical identifiers for MDTF (free acid):
Interactive Data Table: Chemical Identity of MDTF (Free Acid)| Identifier | Value |
|---|---|
| CAS Number | 2102021-49-6 dcchemicals.commedchemexpress.cn |
| Molecular Formula | C16H11F4NO9S dcchemicals.combio-connect.nl |
| Molecular Weight | 469.32 g/mol dcchemicals.combio-connect.nl |
| IUPAC Name | 1,3-Dioxane-5-carboxylic acid, 2-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, 2,3,5,6-tetrafluoro-4-sulfophenyl ester, cis- chemhifuture.com |
| SMILES | O=C([C@H]1COC@HCN2C(C=CC2=O)=O)OC3=C(C(F)=C(C(F)=C3F)S(=O)(O)=O)F dcchemicals.com |
Contextualization of MDTF (Free Acid) within Non-Cleavable Linker Design Principles
In the field of ADCs, linkers are broadly categorized as either cleavable or non-cleavable. biochempeg.comproteogenix.science Non-cleavable linkers, such as MDTF, are designed to remain intact in the systemic circulation and only release the cytotoxic payload upon the complete degradation of the antibody component within the target cancer cell's lysosome. biochempeg.comnih.gov This approach offers several advantages that align with the design principles of modern ADCs.
A primary principle of non-cleavable linker design is to enhance the stability of the ADC in plasma. biochempeg.comnih.gov This increased stability minimizes the premature release of the potent cytotoxic drug in the bloodstream, which in turn can reduce off-target toxicity and widen the therapeutic window. biochempeg.com The thioether bond formed between the maleimide (B117702) group of the MDTF linker and a cysteine residue on the antibody is a key feature contributing to this stability. nih.gov
Another important design consideration is the impact of the linker on the physicochemical properties of the ADC. The incorporation of hydrophilic elements within the linker can help to counterbalance the often hydrophobic nature of the payload, thereby improving solubility and reducing the propensity for aggregation. nih.gov The MDTF linker, with its 1,3-dioxane (B1201747) unit, is designed to be more hydrophilic than some traditional non-cleavable linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). medchemexpress.comresearchgate.net This increased hydrophilicity can lead to improved pharmacokinetics of the resulting ADC.
The mechanism of payload release is a defining characteristic of non-cleavable linkers. Unlike cleavable linkers that are designed to be sensitive to specific conditions within the tumor microenvironment or inside the cell (e.g., low pH, high glutathione (B108866) concentrations, or specific enzymes), non-cleavable linkers rely on the lysosomal degradation of the antibody. creative-biolabs.com This process releases the payload still attached to the linker and the amino acid (typically lysine (B10760008) or cysteine) to which it was conjugated. nih.gov This active metabolite must then be capable of exerting its cytotoxic effect. A potential limitation of this approach is that the payload-linker-amino acid complex may have reduced membrane permeability, which can limit the "bystander effect" – the killing of neighboring antigen-negative tumor cells. nih.govcreative-biolabs.com
Research Trajectory and Historical Development of MDTF (Free Acid) Application as a Linker
The development of MDTF (free acid) is part of a broader effort to improve upon earlier generations of non-cleavable linkers. One of the most widely used non-cleavable linkers has been SMCC, which is utilized in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine). creative-biolabs.comproteogenix.science However, ADCs constructed with SMCC have been shown to undergo a retro-Michael reaction, leading to deconjugation and potential loss of efficacy. researchgate.net
Research has therefore focused on developing more stable non-cleavable linkers. The design of the MDTF linker, with its 2-(maleimidomethyl)-1,3-dioxane (MD) core, represents an advancement aimed at addressing the stability issues of maleimide-based conjugates. medchemexpress.com Studies have shown that conjugates based on the MD structure exhibit a significantly higher rate of self-stabilization in human plasma compared to those based on the MCC (maleimidomethyl cyclohexane-1-carboxylate) structure found in SMCC. medchemexpress.comtargetmol.com This stabilization occurs through a ring-opening mechanism of the dioxane moiety, which helps to prevent the retro-Michael reaction. researchgate.net
The introduction of the tetrafluorosulfophenyl ester in the MDTF structure also serves to increase the hydrophilicity of the linker. medchemexpress.com This is a key improvement over the more hydrophobic nature of the cyclohexyl ring in MCC-based linkers, potentially leading to better solubility and pharmacokinetic profiles for the resulting ADCs. medchemexpress.comresearchgate.net The development of MDTF and similar hydrophilic, stable non-cleavable linkers reflects a continuous effort in the field of ADC research to fine-tune the properties of these complex biotherapeutics for improved safety and efficacy.
Synthetic Methodologies for Mdtf Free Acid and Its Conjugates
Chemical Synthesis Pathways of MDTF (Free Acid) Precursors
The development of MDTF (free acid) stems from the need to create more hydrophilic and serum-stable linkers for bioconjugation, particularly for antibody-drug conjugates (ADCs). researchgate.net The synthesis of the key heterobifunctional reagent, sodium 4-((maleimidomethyl)-1,3-dioxane-5-carbonyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate (MDTF), which serves as the precursor to the free acid form, is accomplished in a multi-step process from readily available starting materials. researchgate.net
The synthesis pathway can be summarized as follows:
Formation of the 1,3-Dioxane (B1201747) Ring : The initial step involves the reaction between two precursor molecules via reflux in toluene (B28343). This reaction is catalyzed by a small amount of p-toluenesulfonic acid (p-TsOH) to yield the core 1,3-dioxane structure. researchgate.net This key reaction creates the dioxane ring that replaces the cyclohexyl ring found in more traditional linkers like SMCC, thereby increasing the hydrophilicity of the resulting linker. researchgate.netresearchgate.net
Hydrolysis : The intermediate product from the first step undergoes hydrolysis. This process uses a lithium hydroxide (B78521) solution in a mixture of tetrahydrofuran (B95107) (THF) and water. researchgate.net This step is crucial as it leads to the simultaneous de-esterification of the carboxyl function and the opening of the maleimide (B117702) ring. researchgate.net
Final Activation : The subsequent steps involve re-forming the maleimide ring and activating the carboxylic acid to create a reactive ester, yielding the final MDTF sodium salt reagent. researchgate.net The MDTF (free acid) is the corresponding compound where the sulfonate salt is protonated. medchemexpress.com
The table below outlines the key precursors and reagents involved in the synthesis.
| Step | Precursor 1 | Precursor 2 | Key Reagents | Intermediate/Product | Yield |
| 1 | 2-(Maleimidomethyl)propane-1,3-diol | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate analogue | p-TsOH, Toluene | 1,3-dioxane intermediate (Compound 3) | 82% researchgate.net |
| 2 | 1,3-dioxane intermediate (Compound 3) | - | LiOH, THF/water | Hydrolyzed intermediate (Compound 4) | Not specified |
| 3 | Hydrolyzed intermediate (Compound 4) | - | Not specified | MDTF reagent (Compound 5) | Not specified |
| Data derived from Dovgan I, et, al. (2016). researchgate.net |
Optimized Reaction Conditions for MDTF (Free Acid) Generation
The generation of MDTF and its subsequent use in conjugation reactions require carefully optimized conditions to ensure high yield and reactivity. The synthesis of the MDTF reagent itself involves a precise, three-step chemical process. researchgate.net
For the initial condensation reaction to form the dioxane ring, the mixture of precursors is refluxed in toluene with a catalytic quantity of p-TsOH. researchgate.net The subsequent hydrolysis step is performed using a lithium hydroxide solution in a THF/water solvent system. researchgate.net While specific temperatures for this step are not detailed, hydrolysis reactions of this nature are typically conducted at room temperature or with gentle heating to ensure completion without degrading the molecule. The final steps to re-close the maleimide ring and activate the carboxyl group lead to the sodium salt form of MDTF. researchgate.net
The table below details the optimized conditions for a model three-component reaction for synthesizing related N-amino pyridine-2,6-diones, illustrating the types of parameters that are optimized in such multi-component syntheses. researchgate.net
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | Piperidine | Reflux | 5 | 70 |
| 2 | EtOH | Piperidine | Reflux | 4 | 82 |
| 3 | DMF | Piperidine | 100 | 2 | 94 |
| 4 | Acetonitrile | Piperidine | Reflux | 6 | 65 |
| 5 | Toluene | Piperidine | Reflux | 8 | 50 |
| Data adapted from a model reaction for synthesizing N-amino pyridine-2,6-diones. researchgate.net |
Conjugation Chemistry with MDTF (Free Acid)
MDTF (free acid) is classified as a non-cleavable ADC linker. medchemexpress.commedchemexpress.comdcchemicals.com Its primary role is to covalently link two different molecules, typically a large biomolecule like an antibody to a smaller molecule such as a drug or a dye. researchgate.net The chemistry is designed to be heterobifunctional, meaning it has two different reactive ends that react with distinct functional groups. researchgate.net
Amine-to-Thiol Conjugation Strategies Utilizing MDTF (Free Acid)
The vast majority of antibody-drug conjugates are created using amine-to-thiol conjugation. researchgate.net MDTF was specifically developed as a superior alternative to traditional reagents like N-Succinimidyl-4-(maleimidomethyl) cyclohexanecarboxylate (B1212342) (SMCC) for this purpose. researchgate.netresearchgate.net
The strategy involves two key reactions:
Amine Reaction : One end of the MDTF linker features a reactive ester (in the precursor form) that chemoselectively reacts with primary amine groups, such as those on the side chains of lysine (B10760008) residues in proteins. researchgate.netinvivogen.com This forms a stable amide bond.
Thiol Reaction : The other end of the linker contains a maleimide group. This group is highly reactive towards free sulfhydryl (thiol) groups, like those found in cysteine residues. invivogen.comtocris.com
This dual reactivity allows for the controlled, covalent linkage of an amine-containing protein to a thiol-containing payload. thermofisher.com
Exploration of Thiol-Maleimide Click Chemistry in MDTF (Free Acid) Bioconjugation
The reaction between a thiol and a maleimide is a form of "click chemistry"—a class of reactions that are rapid, efficient, and highly specific. biomers.netrsc.org Specifically, it is a Michael addition reaction where the thiol acts as a nucleophile and attacks one of the carbons in the maleimide's double bond. researchgate.net This forms a stable thioether linkage. biomers.net
A significant issue with traditional maleimide linkers (like those derived from SMCC) is the reversibility of this linkage through a retro-Michael reaction, which can lead to premature release of the conjugated payload in vivo. researchgate.net The MDTF linker was designed to overcome this instability. researchgate.net Conjugates made with MDTF undergo a rapid, irreversible hydrolysis of the succinimide (B58015) ring. researchgate.netresearchgate.net This ring-opening results in a stabilized conjugate that is resistant to thiol exchange, leading to greater stability in biological environments like human plasma. researchgate.netresearchgate.net
| Linker Type | Key Structural Feature | Calculated LogP | Stability Feature |
| MCC (from SMCC) | Cyclohexyl Ring | 0.35 | Prone to retro-Michael reaction researchgate.net |
| MD (from MDTF) | 1,3-Dioxane Ring | -1.32 | Accelerated succinimide ring opening prevents deconjugation researchgate.netresearchgate.net |
| Data derived from Dovgan I, et, al. (2016). researchgate.net |
Investigation of Alternative Chemistries for MDTF (Free Acid) Integration into Conjugates
While MDTF is optimized for amine-to-thiol coupling, the broader field of bioconjugation explores various alternative chemistries to create functional protein conjugates. nih.gov These methods often aim to achieve site-specificity, which can be challenging with traditional lysine and cysteine conjugations due to the presence of multiple reactive residues on a protein's surface. nih.govnih.gov
Alternative strategies that provide context for MDTF's application include:
Enzymatic Ligation : Methods like Sortase-mediated ligation or transglutaminase-based conjugation allow for the installation of payloads at specific, predetermined peptide tags engineered into a protein. nih.govnih.gov
Unnatural Amino Acid Incorporation : Genetically encoding an unnatural amino acid with a unique reactive handle (e.g., an azide (B81097) or alkyne) at a specific site on a protein allows for highly specific conjugation via bio-orthogonal reactions like copper-free click chemistry (SPAAC). nih.govresearchgate.net
Glycan Remodeling : The carbohydrate structures (glycans) on antibodies can be enzymatically modified to introduce reactive groups for conjugation, offering another route to site-specific modification. nih.govnih.gov
These alternative methods highlight the ongoing effort to achieve more homogeneous and precisely defined bioconjugates, a goal that advanced linkers like MDTF also contribute to by improving the stability of the final product. researchgate.net
Purification and Isolation Methodologies for MDTF (Free Acid)-Based Conjugates
Following the conjugation reaction, purification is essential to remove unreacted linkers, payloads, and antibodies, and to isolate the desired conjugate product. The choice of method depends on the properties of the conjugate and the impurities to be removed.
Chromatographic Methods : Hydrophobic Interaction Chromatography (HIC) is a powerful technique used to separate proteins based on their hydrophobicity. It is particularly effective for purifying antibody-drug conjugates, as it can separate species with different drug-to-antibody ratios (DARs). acs.org For smaller molecule conjugates, traditional column chromatography on silica (B1680970) gel is often employed. whiterose.ac.uk
Filtration and Dialysis : To remove excess small-molecule reagents like unreacted linkers or dyes after the reaction, gel filtration chromatography or dialysis are commonly used. tocris.com These methods separate molecules based on size.
Precipitation : In some synthesis schemes, the desired product can be isolated by precipitation, followed by washing with appropriate solvents to remove soluble impurities. whiterose.ac.uk
Physicochemical and Advanced Structural Characterization of Mdtf Free Acid
Hydrophilicity and Lipophilicity Profiling of MDTF (Free Acid)
The balance between hydrophilicity and lipophilicity is a critical determinant of a molecule's behavior in biological systems. enamine.net For MDTF (free acid), this balance has been a key area of investigation.
Comparative Analysis of Calculated LogP Values for MDTF (Free Acid) and Analogues
LogP, the logarithm of the partition coefficient between an organic and aqueous phase, is a standard measure of lipophilicity. enamine.netsailife.com A lower LogP value indicates greater hydrophilicity. sailife.com The design of MDTF involved the strategic replacement of a cyclohexyl ring, found in the commonly used SMCC (Succinimidyl-4-(maleimidomethyl)cyclohexanecarboxylate) linker, with a 1,3-dioxane (B1201747) ring. researchgate.netnih.gov This substitution was intended to increase the hydrophilic character of the resulting linker. researchgate.netnih.gov
Calculated LogP values highlight the success of this strategy. The MD linker model, the core of MDTF, has a calculated LogP of -1.32, which is significantly lower than the 0.35 LogP value of the analogous 4-(maleimidomethyl)cyclohexanecarboxylate found in SMCC. researchgate.net This difference of approximately 1.67 units demonstrates a marked increase in the hydrophilic nature of the MDTF linker. researchgate.net
Table 1: Comparative Calculated LogP Values
| Linker Model | Calculated LogP |
|---|---|
| MD Linker (from MDTF) | -1.32 researchgate.net |
| 4-(maleimidomethyl)cyclohexanecarboxylate (from SMCC) | 0.35 researchgate.net |
Experimental Determination of Hydrophilic Character
Experimental evidence corroborates the increased hydrophilic character suggested by the calculated LogP values. Studies have shown that the substitution of a cyclohexyl ring with a 1,3-dioxane structure in linkers like MDTF enhances their hydrophilic properties. medchemexpress.comnih.gov For instance, a FRET (Förster Resonance Energy Transfer) probe based on the MDTF structure demonstrated a significantly higher rate of self-stabilization in human plasma compared to a probe based on the more lipophilic MCC (maleimidomethyl cyclohexane-1-carboxylate) linker. medchemexpress.com This increased stability in an aqueous environment is a practical manifestation of its enhanced hydrophilicity. medchemexpress.comnih.gov
pH-Dependent Chemical Behavior and Ionization States of MDTF (Free Acid)
The chemical behavior of MDTF (free acid) is influenced by the surrounding pH, primarily due to the presence of ionizable functional groups. mdpi.comresearchgate.net As a carboxylic acid, the ionization state of MDTF is pH-dependent. mdpi.comresearchgate.net At pH values below its pKa, the undissociated (protonated) form of the carboxylic acid will be predominant. mdpi.com Conversely, at pH values above the pKa, the dissociated (deprotonated) carboxylate form will be the major species. researchgate.net This equilibrium between the charged and uncharged states can significantly affect the molecule's properties, such as its solubility and interactions with other molecules. mdpi.comresearchgate.net The salt form of MDTF generally exhibits greater water solubility and stability compared to the free acid form. medchemexpress.com
The pH can also influence the stability of the maleimide (B117702) group, a key reactive component of the MDTF linker. The maleimide ring can undergo hydrolysis, and the rate of this hydrolysis is pH-dependent. nih.gov The design of the MD linker allows for self-stabilization through the opening of the succinimide (B58015) ring under mild conditions, forming a succinamic acid-containing linker that is less susceptible to undesirable thiol exchange reactions. nih.gov
Conformational Analysis and Spectroscopic Signatures of MDTF (Free Acid) (Focus on Advanced Techniques)
Advanced spectroscopic techniques are crucial for elucidating the detailed structural features of molecules like MDTF (free acid).
High-Resolution NMR Spectroscopy for Linker Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. copernicus.orgauremn.org.brnih.gov For a molecule like MDTF, which contains a flexible linker region, NMR can provide detailed information about bond rotations and the relative populations of different conformers. copernicus.orglibretexts.org
Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis (Excluding Basic Identification)
Advanced mass spectrometry (MS) techniques are indispensable for the precise characterization of MDTF (free acid). creative-proteomics.com High-resolution mass spectrometry, often coupled with techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can determine the exact molecular weight of the compound with high accuracy, confirming its elemental composition. creative-proteomics.comrsc.org
Beyond molecular weight, tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. libretexts.orgrutgers.edu By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule and identify specific structural motifs. nih.gov For the MDTF linker, fragmentation patterns can reveal the characteristic cleavage of bonds within the 1,3-dioxane ring, the maleimide group, and the succinamic acid portion (after ring opening). libretexts.orgrutgers.edu This detailed fragmentation analysis serves as a powerful method for confirming the structure of the linker and for identifying any potential modifications or degradation products. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular structure of a compound by probing its fundamental vibrations. For MDTF (free acid), these techniques are instrumental in confirming the presence and chemical environment of its key functional groups. The analysis of the vibrational spectra is based on the characteristic absorption (IR) or scattering (Raman) frequencies of specific bonds and moieties within the molecule, such as the carboxylic acid, maleimide, aromatic ether, sulfonyl, and tetrafluoro-phenyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of MDTF (free acid) is predicted to exhibit a series of distinct absorption bands that correspond to the stretching and bending vibrations of its constituent functional groups. Due to the presence of the carboxylic acid, strong hydrogen bonding is expected, which significantly influences the O-H stretching vibration. This typically appears as a very broad and intense band in the 2500-3300 cm⁻¹ region. libretexts.org
The carbonyl (C=O) stretching vibrations are particularly informative. MDTF (free acid) contains two different carbonyl environments: the carboxylic acid and the maleimide ring. The carboxylic acid C=O stretch is anticipated as a strong band around 1710-1760 cm⁻¹. libretexts.org The maleimide carbonyl groups typically show strong absorption bands as well, often in the 1700-1780 cm⁻¹ region.
The sulfonyl group (SO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These are expected to appear as strong bands, typically in the ranges of 1300-1375 cm⁻¹ and 1140-1200 cm⁻¹ for the asymmetric and symmetric modes, respectively. cdnsciencepub.comcaltech.edu The presence of highly electronegative fluorine atoms on the phenyl ring can shift these frequencies.
The tetrafluorinated benzene (B151609) ring and the ether linkage also produce characteristic signals. The aromatic C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ range. caltech.edu The asymmetric C-O-C stretch of the aromatic ether is predicted to be a strong band between 1230-1270 cm⁻¹. tum.despectroscopyonline.com
A summary of the predicted characteristic IR absorption bands for MDTF (free acid) is presented in the table below.
| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Functional Group Assignment | Vibrational Mode |
| 2500-3300 | Strong, Very Broad | Carboxylic Acid | O-H Stretch (H-bonded) |
| 1700-1780 | Strong | Maleimide | C=O Stretch |
| 1710-1760 | Strong | Carboxylic Acid | C=O Stretch |
| 1600-1650 | Medium | Maleimide | C=C Stretch |
| 1300-1375 | Strong | Sulfonyl (SO₂) | Asymmetric S=O Stretch |
| 1230-1270 | Strong | Aromatic Ether | Asymmetric C-O-C Stretch |
| 1140-1200 | Strong | Sulfonyl (SO₂) | Symmetric S=O Stretch |
| 1000-1400 | Medium-Strong | Tetrafluorophenyl | C-F Stretch |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, as its selection rules depend on a change in polarizability during a vibration. wiley.com Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For MDTF (free acid), the symmetric vibrations of the molecule are expected to be particularly Raman active. The C=C double bond in the maleimide ring should produce a strong Raman signal, typically in the 1600-1650 cm⁻¹ region. nih.gov The symmetric stretching vibrations of the sulfonyl (SO₂) group and the breathing mode of the tetrafluorinated phenyl ring are also expected to be prominent in the Raman spectrum. cdnsciencepub.com
In contrast to its IR activity, the O-H stretching vibration of the carboxylic acid is generally weak in the Raman spectrum. royalsocietypublishing.org The carbonyl (C=O) stretches of both the carboxylic acid and the maleimide are expected to be present, but may be weaker than in the IR spectrum. The C-S bond stretch, anticipated around 740-760 cm⁻¹, can also be observed. asianpubs.org
A summary of the predicted characteristic Raman shifts for MDTF (free acid) is provided in the table below.
| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Functional Group Assignment | Vibrational Mode |
| 1600-1650 | Strong | Maleimide | C=C Stretch |
| 1700-1780 | Medium | Maleimide | C=O Stretch |
| 1710-1760 | Medium | Carboxylic Acid | C=O Stretch |
| 1300-1375 | Medium | Sulfonyl (SO₂) | Asymmetric S=O Stretch |
| 1140-1200 | Strong | Sulfonyl (SO₂) | Symmetric S=O Stretch |
| ~1000 | Strong | Tetrafluorophenyl | Ring Breathing Mode |
| 740-760 | Medium | Aryl-Sulfur | C-S Stretch |
Chemical Reactivity and Mechanistic Investigations of Mdtf Free Acid Linkage
Kinetics and Thermodynamics of MDTF (Free Acid) Conjugation Reactions
The conjugation of MDTF to biomolecules proceeds via a two-step process: an initial amine-to-thiol coupling to form a thiosuccinimide adduct, followed by an intramolecular hydrolysis of the succinimide (B58015) ring to yield a stable, open-ring structure.
The initial Michael addition of a thiol to a maleimide (B117702) is a rapid reaction, with second-order rate constants typically in the range of 10² to 10⁴ M⁻¹s⁻¹. acs.org This rapid conjugation is crucial for efficient bioconjugation. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation and off-target toxicity. rsc.org The key innovation of the MDTF linker is the accelerated rate of the subsequent hydrolysis step, which stabilizes the conjugate.
A comparative study using a Förster Resonance Energy Transfer (FRET) probe based on the 2-(maleimidomethyl)-1,3-dioxane (MD) linker, the core of MDTF, demonstrated its superior stability in human plasma compared to a traditional 4-(maleimidomethyl) cyclohexanecarboxylate (B1212342) (MCC) linker. The MD-based probe exhibited only 3% degradation after 120 hours of incubation, whereas the MCC-based probe showed 38% degradation in the same timeframe. researchgate.netresearchgate.net This enhanced stability is a direct consequence of the rapid and irreversible hydrolysis of the succinimide ring. The dioxane-containing probe was observed to completely hydrolyze over 29 hours. mdpi.com In contrast, only trace amounts of the hydrolyzed cyclohexyl-based probe were detected under similar conditions. mdpi.com
The rate of this stabilizing hydrolysis is significantly influenced by the chemical environment. For maleimide conjugates in general, the rate of succinimide ring hydrolysis is dependent on pH, with faster rates observed at a more alkaline pH. For instance, some maleimide-PEG derived ADCs show only 30% hydrolysis over 16 hours at pH 7.4, but complete hydrolysis over 14 hours in a pH 9.2 buffer. ucl.ac.uk The MDTF linker's design, however, promotes rapid hydrolysis even at neutral pH. researchgate.net
Table 1: Comparative Stability of MD- and MCC-based Linker Probes in Human Plasma
| Linker Type | Probe | Incubation Time (hours) | Degradation (%) | Reference |
| 2-(Maleimidomethyl)-1,3-dioxane (MD) | P1 | 120 | 3 | researchgate.netresearchgate.net |
| 4-(Maleimidomethyl) cyclohexanecarboxylate (MCC) | P2 | 120 | 38 | researchgate.netresearchgate.net |
Study of Intermolecular Interactions and Binding Affinities in Conjugation Processes
This enhanced hydrophilicity is achieved by replacing the cyclohexyl ring in the SMCC structure with a 1,3-dioxane (B1201747) ring. patsnap.com The calculated LogP value, a measure of lipophilicity, for the 2-(maleimidomethyl)-1,3-dioxane linker model is -1.32, which is significantly lower than the 0.35 value for the 4-(maleimidomethyl) cyclohexanecarboxylate linker model, indicating greater hydrophilicity. researchgate.netmdpi.com This property is advantageous as it can help to mitigate aggregation issues often associated with hydrophobic drug-linker payloads on the antibody surface. acs.org The oxygen atoms in the 1,3-dioxane ring can act as hydrogen bond acceptors, improving the interaction of the linker with the aqueous solvent.
While specific binding affinity studies (e.g., determining Kd values) for the MDTF free acid itself are not prevalent in the literature, the conjugation process is designed to form a stable covalent bond, making the concept of a reversible binding affinity less relevant after the final hydrolyzed product is formed. The initial non-covalent interactions that position the thiol group for the Michael addition are transient. The stability and success of the conjugate are primarily determined by the strength and stability of the resulting covalent linkage.
Table 2: Calculated LogP Values for Linker Models
| Linker Model | Calculated LogP | Indicated Property | Reference |
| 2-(Maleimidomethyl)-1,3-dioxane (MD) | -1.32 | More Hydrophilic | researchgate.netmdpi.com |
| 4-(Maleimidomethyl) cyclohexanecarboxylate (MCC) | 0.35 | More Lipophilic | researchgate.netmdpi.com |
Mechanistic Pathways of Linker Formation and Ligand Attachment
The formation of a stable linkage using the this compound involves a sequence of well-defined chemical reactions. MDTF is a heterobifunctional linker, meaning it has two different reactive groups. acs.org
The first step is the reaction of the N-hydroxysuccinimide (NHS) ester end of the MDTF molecule with a primary amine, such as the side chain of a lysine (B10760008) residue on an antibody. The tetrafluorophenyl group in the MDTF salt form (sodium 4-((maleimidomethyl)-1,3-dioxane-5-carbonyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate) acts as a good leaving group, facilitating the acylation of the amine to form a stable amide bond. acs.org
The second, and more critical, part of the mechanism involves the maleimide group, which reacts with a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or a thiol-containing payload. This reaction is a Michael addition, where the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. biorxiv.org This forms a thiosuccinimide adduct.
The crucial feature of the MDTF linker is the subsequent stabilization of this adduct. The thiosuccinimide ring is susceptible to a retro-Michael reaction, which would regenerate the maleimide and the thiol, leading to dissociation of the conjugate. To prevent this, the succinimide ring undergoes hydrolysis to form a stable succinamic acid thioether. acs.orgbiorxiv.org
The 1,3-dioxane ring in the MDTF linker is key to accelerating this hydrolysis step through intramolecular catalysis or neighboring group participation. nih.govbeilstein-journals.org While the precise mechanism is a subject of detailed study, it is proposed that the electron-withdrawing nature and the specific stereoelectronic properties of the dioxane ring facilitate the nucleophilic attack of water on one of the carbonyl groups of the succinimide ring. mdpi.comacs.org This is in contrast to the electron-donating and sterically hindering cyclohexyl ring in SMCC, which does not promote this rapid hydrolysis. The accelerated, irreversible ring-opening locks the conjugate in a stable form, preventing the retro-Michael reaction and ensuring the long-term stability of the ADC in vivo. acs.orgpatsnap.com
Chemical Stability Profile of Mdtf Free Acid Linker in Simulated Biological Environments
Chemical Hydrolytic Stability of MDTF (Free Acid) Linker
The MDTF linker is classified as a non-cleavable linker, yet it possesses a "self-hydrolyzing" or "self-stabilizing" characteristic that is central to its function. nih.govmedchemexpress.com The key to its stability lies not in resisting hydrolysis, but in undergoing a specific and rapid hydrolytic event post-conjugation. After the maleimide (B117702) group reacts with a thiol (e.g., from a cysteine residue on an antibody) to form a thiosuccinimide linkage, the succinimide (B58015) ring itself is susceptible to hydrolysis. creativepegworks.comresearchgate.net In the case of MDTF-based conjugates, this hydrolysis is accelerated. researchgate.netnih.gov
Stability Against Redox Agents and Other Chemical Degradation Pathways
The principal threat to the stability of traditional maleimide-thiol conjugates in the bloodstream is the presence of endogenous reducing agents and nucleophiles, most notably albumin and glutathione (B108866). tandfonline.com These thiol-containing molecules can induce a retro-Michael reaction, reversing the initial conjugation and leading to payload release and exchange. researchgate.nettandfonline.com
The MDTF linker's primary defense against these redox-driven degradation pathways is its rapid self-stabilization via hydrolysis. The initial thiosuccinimide conjugate is indeed vulnerable to thiol exchange. However, the accelerated rate of succinimide ring opening in MDTF conjugates quickly converts this labile linkage into a stable, hydrolyzed form. nih.govnih.gov Once ring-opened, the conjugate is no longer susceptible to the retro-Michael reaction and subsequent degradation by redox agents like glutathione. nih.govresearchgate.net
Another potential, though less common, degradation pathway for maleimide conjugates involving an N-terminal cysteine is thiazine (B8601807) rearrangement, a side reaction that can complicate purification and storage. bachem.comnih.gov While not specifically detailed for MDTF, its unique 1,3-dioxane (B1201747) structure is primarily designed to accelerate hydrolysis, which would compete with and likely minimize such alternative degradation pathways by rapidly forming the stable succinamic acid product. nih.gov
Influence of Environmental Factors on Linker Integrity (e.g., pH, ionic strength)
The stability and behavior of the MDTF linker and its conjugates are influenced by environmental factors, particularly pH.
pH: The critical self-stabilizing succinimide ring hydrolysis is a pH-dependent process. Generally, this hydrolysis is accelerated at neutral to basic pH levels. papyrusbio.comnih.gov Studies on various maleimide conjugates show that ring-opening is significantly faster at pH 7.4 and above compared to acidic conditions. researchgate.netresearchgate.net For MDTF, this means that upon entering the physiological pH of the bloodstream (~7.4), the stabilizing hydrolysis is efficiently triggered. nih.gov Conversely, under more acidic conditions (e.g., pH 6.0), the equilibrium can shift, potentially allowing the opened ring to partially close, which could increase vulnerability to the retro-Michael reaction. nih.gov
Investigation of Self-Stabilization Mechanisms in MDTF (Free Acid) Conjugates
The enhanced stability of MDTF conjugates is not due to inertness, but to a designed, intramolecularly catalyzed self-stabilization process. medchemexpress.comtandfonline.com This mechanism addresses the inherent instability of the thiosuccinimide linkage formed by conventional maleimide reagents. nih.gov
The core of MDTF's self-stabilization is the accelerated hydrolysis of the succinimide ring after conjugation. researchgate.netnih.gov The substitution of SMCC's hydrophobic cyclohexyl ring with the more hydrophilic 1,3-dioxane structure in MDTF is the key structural modification responsible for this acceleration. nih.gov It is proposed that the dioxane moiety facilitates intramolecular catalysis of the hydrolysis reaction. nih.govnih.gov
The chemical consequence of this rapid ring-opening is the formation of a succinamic acid derivative. This new structure is no longer an efficient Michael acceptor. As a result, the conjugate is "locked" in place and becomes highly resistant to the retro-Michael reaction that would otherwise lead to deconjugation in the presence of blood-borne thiols. creativepegworks.comresearchgate.net This mechanism effectively transforms a potentially reversible conjugation into a stable, irreversible linkage under physiological conditions.
The MDTF linker has demonstrated superior stability in direct comparisons with traditional and other next-generation maleimide linkers.
MDTF vs. SMCC/MCC: The most direct comparison is with conjugates derived from SMCC. In a study using a FRET-based probe, the MD-based linker (from MDTF) showed significantly greater stability in human plasma compared to the MCC-based linker (from sulfo-SMCC). nih.govnih.gov Another report quantified this difference, showing that an MD-linker-containing ADC exhibited only 3% degradation over 120 hours in human plasma, whereas the analogous SMCC-containing ADC showed 38% degradation in the same timeframe. researchgate.net
| Linker Base | Degradation in Human Plasma (120 hrs) | Primary Stability Concern |
|---|---|---|
| MDTF (MD-Linker) | ~3% | Minimal after rapid hydrolysis |
| SMCC (MCC-Linker) | ~38% | Retro-Michael Reaction / Thiol Exchange |
Comparison with Other Strategies: Other "next-generation" maleimides also aim to improve stability. For instance, N-aryl maleimides enhance stability by using the electron-withdrawing properties of the aryl ring to speed up hydrolysis post-conjugation. kinampark.comucl.ac.uk Disubstituted maleimides, such as dibromomaleimides, create a more stable linkage by reacting with two thiols in a re-bridging strategy. acs.org While these methods also improve stability over SMCC, the MDTF linker's approach is notable for combining increased hydrophilicity with a self-stabilizing mechanism that does not require additional processing steps like prolonged incubation at high pH. nih.govrsc.org
Comparative Analysis of Non Cleavable Linkers: the Case of Mdtf Free Acid
Structure-Function Relationships of Non-Cleavable Linkers
The design of a non-cleavable linker is a balancing act of several structural and functional considerations. The linker's architecture directly influences the stability, solubility, and steric hindrance of the ADC. sygnaturediscovery.comamericanpharmaceuticalreview.com A key aspect is the linker's hydrophobicity. Highly hydrophobic linkers can lead to aggregation and reduced solubility of the ADC, potentially impacting its manufacturing and in vivo half-life. sygnaturediscovery.comamericanpharmaceuticalreview.com Conversely, more hydrophilic linkers can help to mitigate these issues.
The fundamental role of a non-cleavable linker is to provide a stable connection between the antibody and the payload in circulation, preventing premature drug release. acs.org The payload is then released through the degradation of the antibody backbone within the lysosome of the target cell. mdpi.com The resulting active metabolite is typically the payload attached to the linker and a single amino acid residue (e.g., lysine). mdpi.com This mechanism generally restricts the cytotoxic effect to the target cell, as the charged amino acid residue limits the permeability of the catabolite, preventing a "bystander effect". mdpi.com
Comparative Chemical Stability Studies of MDTF (Free Acid) versus Other Linkers (e.g., SMCC)
The stability of the linker is paramount for the therapeutic success of an ADC. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. MDTF has demonstrated superior stability compared to traditional maleimide-based linkers like SMCC.
Research has shown that conjugates formed using MDTF exhibit enhanced stability in human plasma. researchgate.netresearchgate.net One study comparing a FRET (Förster Resonance Energy Transfer) probe based on an MD (maleimidomethyl-1,3-dioxane) linker to one with an MCC (maleimidomethyl-cyclohexanecarboxylate) linker found the MD-based probe to be significantly more stable. researchgate.net While the MCC-based probe showed a linear increase in fluorescence over time, indicating gradual thiol exchange with human serum albumin, the MD-based probe's fluorescence reached a plateau, suggesting a stabilization of the conjugate. researchgate.net This increased stability is attributed to an accelerated hydrolysis of the succinimide (B58015) ring in the MDTF linker, which forms a stable succinamic acid that is not susceptible to thiol exchange. researchgate.net
A direct comparison of degradation in human plasma over 120 hours revealed that a 2-(maleimidomethyl)-1,3-dioxane linker had only 3% degradation, whereas the N-succinimidyl-4-(maleimidomethyl) cyclohexanecarboxylate (B1212342) (from SMCC) showed 38% degradation. researchgate.net This highlights the significant improvement in serum stability offered by the MDTF linker's core structure.
Interestingly, despite containing an acetal (B89532) function, the MD linker also showed greater stability than MCC in various aqueous buffers, even at a very low pH of 0. researchgate.net
| Linker Type | Degradation in Human Plasma (120 hours) | Key Stability Feature |
| MDTF (2-(maleimidomethyl)-1,3-dioxane) | 3% researchgate.net | Accelerated succinimide ring hydrolysis leading to a stable succinamic acid form. researchgate.net |
| SMCC (N-succinimidyl-4-(maleimidomethyl) cyclohexanecarboxylate) | 38% researchgate.net | Susceptible to retro-Michael elimination and thiol exchange in plasma. researchgate.netresearchgate.net |
Differences in Conjugation Efficiency and Selectivity
The efficiency and selectivity of the conjugation reaction are crucial for producing homogeneous ADCs with a consistent drug-to-antibody ratio (DAR). americanpharmaceuticalreview.com MDTF is a heterobifunctional linker designed for amine-to-thiol conjugation. researchgate.net One end of the MDTF molecule, typically an N-hydroxysuccinimide (NHS) ester or a similar activated ester, reacts with amine groups on the antibody, such as the side chain of lysine (B10760008) residues. The other end contains a maleimide (B117702) group that selectively reacts with thiol groups, which can be introduced into the antibody through the reduction of interchain disulfide bonds or by engineering cysteine residues.
The choice of the activated ester can also play a role. For instance, the MDTF reagent has been synthesized with a 4-sulfotetrafluorophenyl ester to enhance its water solubility, which is an important factor for conducting conjugation reactions in aqueous buffers used for antibodies. researchgate.net
Impact of Linker Chemistry on Overall Conjugate Physicochemical Properties
As previously mentioned, a primary advantage of the MDTF linker is its increased hydrophilicity compared to SMCC. researchgate.netresearchgate.net The substitution of the hydrophobic cyclohexyl ring with the more polar 1,3-dioxane (B1201747) moiety is a key design feature aimed at improving the solubility and reducing the aggregation of ADCs. researchgate.netresearchgate.net This is particularly important when conjugating hydrophobic payloads, as the linker can help to offset the payload's tendency to cause aggregation. americanpharmaceuticalreview.com
The increased hydrophilicity of the MDTF linker is quantitatively supported by its calculated LogP value, which is significantly lower than that of the corresponding MCC linker model, indicating a preference for aqueous environments. researchgate.net
| Linker Model | Calculated LogP Value | Implication |
| MD Linker Model | -1.32 researchgate.net | Higher hydrophilicity, potentially leading to improved solubility and reduced aggregation of the ADC. sygnaturediscovery.comresearchgate.net |
| MCC Linker Model | 0.35 researchgate.net | More hydrophobic, may contribute to aggregation and solubility issues, especially with hydrophobic payloads. sygnaturediscovery.comresearchgate.net |
Theoretical and Computational Investigations of Mdtf Free Acid Linker Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) methods are fundamental to computational chemistry, offering unparalleled insights into the electronic structure and reactivity of molecules by solving the Schrödinger equation. mdpi.comnih.gov For linker systems like MDTF, QM calculations are indispensable for understanding the intrinsic properties that govern their chemical behavior. These first-principles methods can elucidate electron distribution, orbital energies, and the nature of chemical bonds, which are critical for predicting reaction pathways and stability. nih.gov
The reactivity of the MDTF linker is centered on two key sites: the maleimide (B117702) double bond and the succinimide (B58015) ring formed after conjugation. QM calculations can be employed to:
Analyze the Electrophilicity of the Maleimide: By calculating the electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can quantify the electrophilicity of the carbon atoms in the maleimide's double bond. This information is crucial for understanding its reactivity towards thiol nucleophiles from proteins.
Model Reaction Mechanisms: QM methods are used to map the potential energy surface for chemical reactions, identifying transition states and calculating activation energy barriers. mdpi.com For the MDTF linker, this includes modeling the initial Michael addition of a thiol to the maleimide and the subsequent intramolecular hydrolysis of the succinimide ring. These calculations can reveal how the dioxane ring influences the kinetics of this crucial, stability-imparting hydrolysis step.
Investigate Diels-Alder Reactivity: Maleimides are also excellent dienophiles in Diels-Alder reactions. Quantum mechanical calculations have been used to study the reactivity of maleimides with dienes, revealing that reactivity is not merely a function of sterics but is influenced by electronic factors within the transition state. researchgate.net This knowledge is transferable to understanding potential side reactions or alternative conjugation strategies involving the MDTF linker.
Through these detailed electronic structure analyses, QM calculations provide a rational basis for linker design, allowing for the fine-tuning of reactivity and stability. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
While QM methods excel at describing electronic-level details, Molecular Dynamics (MD) simulations are the primary tool for exploring the conformational dynamics of molecules and their interactions with the surrounding environment over time. nih.govtitech.ac.jp For the MDTF linker, especially when conjugated to a large biomolecule like an antibody, MD simulations provide critical insights into its behavior in a biologically relevant context. nih.govunirioja.es
A key application of MD simulations has been to investigate the influence of the local protein microenvironment on the stability of the linker. A pivotal study combined experimental work with MD simulations to understand the stability of conjugates featuring acetal-based linkers and maleimide chemistry. unirioja.esx-mol.net It was hypothesized that specific amino acid residues near the conjugation site could influence the rate of the stabilizing succinimide ring hydrolysis. unirioja.es
The simulations revealed that a specific lysine (B10760008) residue (Lys-207) near the conjugation site was in close proximity to the succinimide ring's carbonyl group for a significant portion of the simulation time. This proximity supports the hypothesis that the amino group of lysine can act as a general base, catalyzing the nucleophilic attack of water and accelerating the desired ring-opening reaction. unirioja.es
Table 1: MD Simulation Insights into Linker-Protein Interactions This table summarizes findings from a representative MD simulation study investigating the interaction between a conjugated linker's succinimide ring and a nearby lysine residue on the antibody fragment (Fab).
| Simulation Parameter | Finding | Implication for MDTF Linker Stability |
|---|---|---|
| Simulation Length | 0.5 µs (500 ns) | Allows for sufficient sampling of local conformational changes. |
| Key Interaction Monitored | Distance between succinimide carbonyl C and Lys-207 Nε | This distance is critical for potential catalysis of hydrolysis. |
| Proximity Threshold | < 3.5 Å | Defines a distance close enough for a significant catalytic interaction. |
| Percentage of Trajectory in Proximity | ~62% | The high percentage of time spent in close contact strongly suggests a persistent interaction that can influence the reaction rate. unirioja.es |
These findings underscore the importance of solvent and environmental interactions, which are captured by MD simulations. The simulations demonstrate that the linker is not an inert spacer but actively interacts with its protein scaffold, and this interplay, which includes solvent accessibility and the presence of catalytic residues, dictates the chemical fate and ultimate stability of the conjugate. oup.comunirioja.es
Density Functional Theory (DFT) Applications in Linker Design and Property Prediction
Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. naiss.se DFT calculates the electronic structure of a system based on its electron density, making it highly suitable for investigating the properties of medium-to-large molecules like the MDTF linker. mdpi.comnaiss.se
Furthermore, DFT is instrumental in predicting the reactivity and stability of linkers. By calculating the energies of reactants, products, and transition states, DFT can provide quantitative estimates of reaction energies and activation barriers. naiss.se This allows for the in silico screening of different linker designs to predict their rates of hydrolysis, both for the desired succinimide ring-opening and for any potential degradation of the linker backbone itself. researchgate.net
Table 2: Applications of DFT in the Design and Analysis of Linkers like MDTF
| Application Area | Specific DFT Calculation | Relevance to MDTF Linker Design |
|---|---|---|
| Structural Analysis | Geometry Optimization | Predicts the stable 3D structure and conformation (e.g., the chair form of the dioxane ring). researchgate.net |
| Reactivity Prediction | Frontier Molecular Orbital (FMO) Analysis | Assesses the electrophilicity of the maleimide for reaction with thiols. |
| Thermodynamic Stability | Calculation of Reaction Enthalpies (ΔH) | Determines the energy difference between the unhydrolyzed and hydrolyzed succinimide ring, confirming the stability of the opened form. |
| Kinetic Stability | Transition State (TS) Searching & Barrier Height Calculation | Predicts the rate of key reactions, such as thiol addition and succinimide hydrolysis. naiss.se |
| Vibrational Analysis | Frequency Calculations | Predicts infrared (IR) spectra to help identify and characterize the linker and its reaction products experimentally. |
By providing these detailed energetic and structural insights, DFT enables a rational, prediction-driven approach to linker engineering, reducing the need for extensive trial-and-error synthesis and experimentation.
In Silico Modeling of Conjugation Reactions and Transition States
In silico modeling provides a powerful framework for dissecting the complex chemical transformations that linkers like MDTF undergo. This approach encompasses a range of computational techniques, including QM, DFT, and MD simulations, to build a comprehensive, atomistic picture of reaction mechanisms. The primary reactions of interest for the MDTF linker are the initial thiol-maleimide conjugation and the subsequent, stability-enhancing hydrolysis of the succinimide ring. researchgate.net
Modeling the conjugation reaction involves simulating the nucleophilic attack of a cysteine thiol onto the electrophilic double bond of the maleimide. Computational methods can map out the minimum energy path for this reaction, identifying the structure and energy of the transition state. The activation energy derived from this model provides a direct theoretical correlate to the reaction rate. By comparing the calculated activation energies for different maleimide derivatives, chemists can predict how structural modifications—such as those in the MDTF linker—will affect conjugation efficiency.
Even more critical is the modeling of the succinimide ring-opening hydrolysis. This reaction is key to the long-term stability of the ADC by preventing the reversible retro-Michael reaction. oup.comucl.ac.uk In silico models can investigate different potential mechanisms for this hydrolysis, such as catalysis by neighboring protein residues (as suggested by MD simulations) or intramolecular catalysis. ucl.ac.ukunirioja.es For example, a recent computational method was developed to reliably find transition states, reducing the computational cost by 50-70% compared to previous methods, which can accelerate the study of such reactions. researchgate.net
Furthermore, computational models can be used to analyze physical properties that influence reactivity, such as solvent accessibility. Calculating the Connolly surface or solvent-accessible surface area (SASA) of in silico models of the ADC can reveal whether the conjugation site is buried or exposed to solvent, which has a direct impact on the rate of hydrolysis. oup.com Studies have shown that the rate of succinimide ring opening is indeed dependent on the specific conjugation site on the antibody. researchgate.net By modeling these reactions and transition states, researchers can gain a mechanistic understanding of why certain linkers are more stable than others and rationally design next-generation linkers with optimized stability profiles.
Cheminformatics Approaches for Design Space Exploration and Property Prediction
The "design space" for an ADC is immense, considering the variables of the antibody target, conjugation site, payload potency, and linker chemistry. Exploring this space experimentally is impractical. Cheminformatics offers a solution by building predictive models from existing data. For example, a deep learning framework called ADCNet has been developed to predict the biological activity of an ADC based on its constituent parts. arxiv.org The model uses representations of the antibody, antigen, linker SMILES string, payload, and drug-to-antibody ratio (DAR) to make its predictions. Such a tool could be used to screen a virtual library of MDTF-based ADCs, varying the payload or attachment site, to prioritize the most promising candidates for synthesis.
Key applications of cheminformatics in this area include:
ADMET Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. pnas.org Cheminformatics models can assess how the MDTF linker might influence the pharmacokinetic profile of the resulting ADC.
Database Mining and Analysis: Large chemical and biological databases can be mined to identify trends. For instance, analyzing the linkers used in clinically successful ADCs can reveal privileged structural motifs or property ranges, guiding the design of new linkers. acs.org
By integrating data from diverse experimental and computational sources, cheminformatics provides a high-throughput, data-driven approach to linker design. This allows for the rapid exploration of the vast design space and the optimization of multiple parameters simultaneously, accelerating the development of safer and more effective ADCs built with advanced linkers like MDTF. nih.govarxiv.org
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| Maleimidomethyl Dioxane Tetrafluorophenyl | MDTF |
| Maleimidomethyl Dioxane | MD |
| Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC |
Advanced Analytical Methodologies for Characterization of Mdtf Free Acid in Conjugate Systems
Chromatographic Techniques for Purity Assessment and Separation of Conjugates
Chromatography is an indispensable tool for the purification and characterization of ADCs, including those synthesized with the MDTF linker. Various chromatographic techniques are employed to assess the purity of the conjugate, quantify aggregates and fragments, and separate the heterogeneous mixture of species with different drug-to-antibody ratios (DAR).
Hydrophobic Interaction Chromatography (HIC) is a primary method for resolving ADC species based on their DAR. bocsci.comresearchgate.net The conjugation of a linker and payload to an antibody increases its surface hydrophobicity, allowing for separation on a HIC column. Species with a higher DAR are more hydrophobic and thus have longer retention times. The increased hydrophilicity of the MDTF linker compared to the MCC (maleimidomethyl cyclohexane-1-carboxylate) component of SMCC can influence the chromatographic profile, potentially reducing retention times relative to an MCC-based conjugate with the same DAR. researchgate.net HIC is routinely used to determine the DAR distribution and calculate the average DAR, which are critical quality attributes (CQAs) of an ADC. researchgate.nethpst.cz
Size-Exclusion Chromatography (SEC) is used to evaluate the purity of the MDTF conjugate preparation by separating molecules based on their hydrodynamic radius. mdpi.commedchemexpress.com This technique is essential for the detection and quantification of high-molecular-weight species, such as aggregates, which can impact the safety and efficacy of the therapeutic. It can also detect low-molecular-weight species, such as fragments of the antibody.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique used for multiple analytical purposes. It can be employed to determine the purity of the ADC and to quantify the amount of residual free (unconjugated) linker-payload in the final product. nih.govchromatographytoday.com Furthermore, RP-HPLC is often used to analyze the ADC at the subunit level. After chemical reduction of the interchain disulfide bonds, the light chains and heavy chains, along with their drug-conjugated variants, can be separated and quantified. chromatographytoday.com
Mixed-Mode Chromatography (MMC) , particularly mixed-mode cation exchange, offers an alternative strategy for separating ADC species. sigmaaldrich.com This technique utilizes a combination of ionic and hydrophobic interactions to achieve separation, providing a different selectivity compared to HIC. It can be operated in a bind-and-elute mode to separate antibody drug conjugates with different charge and hydrophobicity profiles. sigmaaldrich.com
| Technique | Principle of Separation | Information Provided for MDTF-Conjugates | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of DAR species (DAR 0, 2, 4, etc.), Average DAR calculation, Heterogeneity profile. | bocsci.comresearchgate.net |
| Size-Exclusion Chromatography (SEC) | Molecular Size (Hydrodynamic Radius) | Quantification of aggregates and fragments, Purity assessment. | mdpi.commedchemexpress.com |
| Reversed-Phase HPLC (RP-HPLC) | Polarity / Hydrophobicity (denaturing) | Subunit analysis (light/heavy chain), Quantification of free linker-payload, Purity assessment. | nih.govchromatographytoday.com |
| Mixed-Mode Chromatography (MMC) | Combination of Ion Exchange and Hydrophobicity | Separation of ADC isoforms, Purification from unconjugated species. | sigmaaldrich.com |
Advanced Mass Spectrometry for Characterization of Conjugation Sites
Intact Mass Analysis using high-resolution mass spectrometry (HRMS) allows for the determination of the molecular weight of the entire ADC. sciex.com This analysis confirms the successful conjugation and provides a profile of the different DAR species present in the sample. thermofisher.comnih.gov Native MS, where the analysis is performed under non-denaturing conditions, is particularly valuable as it preserves the native structure of the ADC and results in a narrower charge state distribution, which can simplify the resulting spectra. thermofisher.com Analysis can also be performed on the subunit level (light chain and heavy chain) after reduction, which simplifies the mass spectrum and aids in confirming the DAR distribution. chromatographytoday.com
Peptide Mapping is the gold-standard method for identifying the specific amino acid residues on the antibody that are conjugated with the MDTF linker. quality-assistance.comcasss.org The ADC is enzymatically digested into smaller peptides using a protease such as trypsin. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the peptide map of the conjugated antibody to that of the unconjugated antibody, peptides modified with the MDTF-linker-payload can be identified, pinpointing the exact conjugation sites (e.g., specific cysteine residues). casss.orggoogle.com
Middle-Down and Top-Down Analysis are emerging techniques that provide a compromise between the holistic view of intact mass analysis and the granular detail of peptide mapping. nih.gov In middle-down analysis, the ADC is typically cleaved into large subunits (e.g., Fab and Fc fragments) before MS analysis. In top-down analysis, the entire intact protein is introduced into the mass spectrometer and fragmented. These methods, often utilizing fragmentation techniques like Electron Transfer Dissociation (ETD), can localize conjugation sites while preserving information about the relationship between different post-translational modifications on the same molecule. nih.gov
| MS Technique | Level of Analysis | Key Information for MDTF-Conjugates | Reference |
| Intact/Subunit Mass Analysis (HRMS) | Whole protein or large subunits (HC/LC) | Confirms covalent conjugation, Determines DAR distribution, Measures average DAR. | sciex.comthermofisher.com |
| Peptide Mapping (LC-MS/MS) | Peptides | Identifies specific conjugation sites (e.g., Cys residues), Confirms linker structure post-conjugation, Quantifies site occupancy. | quality-assistance.comcasss.org |
| Middle-Down/Top-Down Analysis | Large fragments or whole protein | Localizes conjugation sites on large subunits, Provides information on co-existing modifications. | nih.gov |
Development of Quantitative Assays for Linker Incorporation and Conjugate Stoichiometry
The development of robust quantitative assays is critical for ensuring the quality and consistency of ADCs manufactured using the MDTF linker. These assays measure key CQAs such as the average DAR, the distribution of different DAR species, the amount of unconjugated antibody, and the level of residual free linker-payload.
Drug-to-Antibody Ratio (DAR) Quantification is fundamental to ADC characterization, as the DAR directly influences the conjugate's efficacy and toxicity. hpst.cz
UV/Vis Spectrophotometry: This is a straightforward method that calculates the average DAR based on the absorbance of the protein (at 280 nm) and the payload (at a specific wavelength) and their respective extinction coefficients. bocsci.com While simple, it does not provide information on the distribution of different DAR species.
Chromatography-Based Assays: As described in section 9.1, techniques like HIC and RP-HPLC separate the different DAR species. bocsci.comresearchgate.net The average DAR and the relative abundance of each species (e.g., DAR0, DAR2, DAR4) can be calculated from the relative areas of the chromatographic peaks. researchgate.net
Mass Spectrometry-Based Assays: LC-MS offers the most accurate and detailed method for DAR determination. By measuring the mass of each intact or subunit species, the number of conjugated linkers can be unequivocally determined, and a precise average DAR and distribution profile can be calculated from the deconvoluted mass spectrum. sciex.comnih.gov
Quantification of Free Linker-Payload is a critical safety assessment. Unconjugated linker-payload molecules are impurities that can cause off-target toxicity. nih.gov A highly sensitive and specific method, such as RP-HPLC coupled with multiple-reaction monitoring (MRM) mass spectrometry, is often developed to quantify these small molecule impurities at very low levels. nih.gov
Site Occupancy Ratio Determination provides a quantitative measure of the extent of conjugation at each specific site. Using data from LC-MS/MS peptide mapping, the ratio of the signal intensity of a drug-conjugated peptide to the total signal intensity of both the conjugated and unconjugated versions of that peptide can be calculated. google.com This provides crucial information about the consistency and control of the conjugation process.
| Assay | Analytical Technique | Parameter Measured | Reference |
| Average DAR | UV/Vis Spectrophotometry | Average number of linkers per antibody. | bocsci.com |
| DAR Distribution & Average DAR | HIC, RP-HPLC, LC-MS | Relative abundance of each DAR species (DAR0, 2, 4, etc.) and the calculated average DAR. | researchgate.netchromatographytoday.comsciex.com |
| Free Linker-Payload Quantification | RP-HPLC-MS/MS (MRM) | Concentration of unconjugated linker-payload impurity. | nih.gov |
| Site Occupancy Ratio | LC-MS/MS (Peptide Mapping) | Percentage of conjugation at each specific amino acid site. | google.com |
Future Research Directions and Emerging Paradigms for Non Cleavable Bioconjugation Linkers, with Emphasis on Mdtf Free Acid
Rational Design of Next-Generation MDTF (Free Acid) Analogs with Enhanced Chemical Properties
Modulation of Hydrophilicity: The inherent hydrophobicity of many linker-payload complexes can lead to aggregation and poor pharmacokinetic profiles. Introducing hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, into the MDTF (free acid) backbone can improve aqueous solubility and bioavailability. proteogenix.science
Enhancement of Stability: While the maleimide (B117702) group is widely used for its reactivity towards thiol groups on antibodies, it can be susceptible to hydrolysis. Next-generation maleimides, such as dibromomaleimides, are being explored to create more stable conjugates that are resistant to degradation in the plasma. ucl.ac.uk
Fine-tuning Reactivity: The reactivity of the maleimide group can be modulated through chemical modifications to achieve more selective and efficient conjugation. This can lead to more homogenous ADC products with a consistent drug-to-antibody ratio (DAR). nih.gov
Table 1: Comparison of Properties for MDTF (Free Acid) and Potential Next-Generation Analogs
| Feature | MDTF (Free Acid) | Next-Generation Analog (e.g., with PEGylation) | Next-Generation Analog (e.g., with Dibromomaleimide) |
|---|---|---|---|
| Primary Function | Non-cleavable ADC linker | Enhanced hydrophilicity and solubility | Increased stability and resistance to hydrolysis |
| Key Structural Element | Maleimide group | Polyethylene glycol (PEG) chain | Dibromomaleimide group |
| Potential Advantage | Stable linkage | Improved pharmacokinetics and reduced aggregation | More robust and stable bioconjugate |
| Research Focus | Foundational linker for stable ADCs | Overcoming hydrophobicity of payloads | Preventing premature drug release |
Exploration of Novel Conjugation Chemistries for MDTF (Free Acid) Integration
While maleimide-thiol chemistry is a well-established method for bioconjugation, the field is actively exploring novel conjugation strategies to achieve greater site-specificity and efficiency. For MDTF (free acid), this involves adapting its structure to be compatible with emerging bioconjugation techniques:
Click Chemistry: The triazole ring within the MDTF (free acid) structure is a product of click chemistry, a versatile and highly efficient reaction. Future research could leverage other forms of click chemistry, such as strain-promoted alkyne-azide cycloaddition (SPAAC), for the site-specific incorporation of MDTF (free acid) into antibodies.
Enzymatic Ligation: Enzymatic methods, using enzymes like sortase A or transglutaminase, offer precise control over the site of conjugation. MDTF (free acid) analogs could be designed with specific peptide tags that are recognized by these enzymes, enabling the creation of highly homogenous bioconjugates.
Alternative Thiol-Reactive Chemistries: To address the potential instability of maleimide-thiol linkages, alternative thiol-reactive groups are being investigated. These include pyridyl disulfides and iodoacetamides, which could be incorporated into the MDTF (free acid) structure to offer different stability profiles.
Table 2: Overview of Potential Conjugation Chemistries for MDTF (Free Acid) Integration
| Conjugation Chemistry | Reactive Groups | Key Advantages |
|---|---|---|
| Maleimide-Thiol | Maleimide and Thiol | Well-established, efficient |
| Click Chemistry (SPAAC) | Azide (B81097) and Cyclooctyne | High selectivity, biocompatible conditions |
| Enzymatic Ligation | Peptide tag and enzyme recognition site | Absolute site-specificity, homogenous products |
| Alternative Thiol Chemistries | Pyridyl disulfide and Thiol | Tunable stability |
Integration of MDTF (Free Acid) in Multi-Functional Bioconjugates Beyond ADCs (e.g., Probes, Diagnostics)
The robust and stable nature of non-cleavable linkers like MDTF (free acid) makes them ideal candidates for applications beyond traditional ADCs. The future will see the integration of MDTF (free acid) into a variety of multi-functional bioconjugates:
Imaging Probes: In the development of targeted imaging agents for PET or fluorescence imaging, the stability of the linker is crucial to ensure that the imaging moiety remains attached to the targeting antibody. MDTF (free acid) can provide the necessary stability for accurate and reliable imaging.
Diagnostic Agents: For in vitro diagnostics, MDTF (free acid) can be used to create stable conjugates of antibodies and reporter molecules, such as enzymes or fluorescent dyes. This can lead to more robust and reliable diagnostic assays.
Theranostics: The concept of theranostics, which combines therapeutic and diagnostic capabilities in a single agent, is a rapidly growing field. MDTF (free acid) can be used to link both a therapeutic payload and a diagnostic reporter to an antibody, creating a single molecule for simultaneous diagnosis and treatment.
Development of High-Throughput Screening Methods for Linker Optimization
To accelerate the development of next-generation MDTF (free acid) analogs and other non-cleavable linkers, high-throughput screening (HTS) methods are essential. These methods allow for the rapid evaluation of large libraries of linkers to identify candidates with optimal properties:
Screening for Stability: HTS assays can be developed to rapidly assess the stability of linker-payload conjugates in plasma or other biological matrices. This can involve the use of fluorescence resonance energy transfer (FRET) probes or other reporter systems.
Evaluating Conjugation Efficiency: HTS methods can be used to screen for linkers that exhibit high conjugation efficiency and selectivity. This can be achieved using automated liquid handling systems and high-throughput analytical techniques like mass spectrometry.
Assessing Biological Activity: HTS assays can be employed to evaluate the biological activity of bioconjugates with different linkers. This can include cell-based assays to measure cytotoxicity or functional assays to assess the impact of the linker on antibody binding.
Advances in Automated Synthesis and Characterization of MDTF (Free Acid)-Based Conjugates
The synthesis and characterization of bioconjugates are often complex and time-consuming processes. Advances in automation and analytical techniques are poised to streamline the development of MDTF (free acid)-based conjugates:
Automated Synthesis Platforms: Automated systems can perform the multi-step synthesis of bioconjugates with high precision and reproducibility. This can significantly reduce the time and resources required for development and manufacturing.
Microfluidic Devices: Microfluidics offers a platform for performing bioconjugation reactions on a small scale with precise control over reaction conditions. This can be used for rapid optimization of conjugation parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
